![molecular formula C20H28ClN3O2 B7527907 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)
2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide, also known as CPCA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CPCA belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics and sedatives. However, CPCA has been found to have unique properties that make it a promising candidate for research in various fields, including neuroscience, pharmacology, and biochemistry. In
科学研究应用
2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has been studied extensively for its potential applications in scientific research. One of its main uses is as a ligand for the benzodiazepine receptor, which is a type of GABA-A receptor. 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has been shown to have high affinity and selectivity for this receptor, making it a useful tool for studying the role of GABA-A receptors in various biological processes. Additionally, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has been used in studies on the effects of benzodiazepines on the central nervous system, including their anxiolytic and sedative properties.
作用机制
The mechanism of action of 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide involves its binding to the benzodiazepine receptor, which is located on the surface of neurons in the brain. This binding enhances the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity. By increasing the activity of GABA-A receptors, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide can produce anxiolytic and sedative effects. Additionally, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has been shown to have anticonvulsant properties, which may be related to its effects on GABA-A receptors.
Biochemical and Physiological Effects:
2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has a number of biochemical and physiological effects that have been studied in detail. In addition to its effects on GABA-A receptors, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate. 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has also been found to have effects on the expression of genes involved in neuronal function and plasticity. Physiologically, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has been shown to produce sedative effects, reduce anxiety, and produce anticonvulsant effects.
实验室实验的优点和局限性
2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide has several advantages as a research tool, including its high affinity and selectivity for the benzodiazepine receptor, as well as its ability to produce specific biochemical and physiological effects. However, there are also limitations to its use in lab experiments. For example, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide may have off-target effects on other receptors or systems, which could complicate the interpretation of experimental results. Additionally, the effects of 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide may vary depending on the experimental conditions, such as the dose and route of administration.
未来方向
There are several future directions for research on 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide. One area of interest is the role of 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide in modulating synaptic plasticity, which is the ability of neurons to change their activity in response to experience. 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide may also have potential applications in the treatment of neurological and psychiatric disorders, such as anxiety disorders and epilepsy. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide on neurotransmitter systems and gene expression. Overall, 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide is a promising research tool with a wide range of potential applications in scientific research.
合成方法
The synthesis of 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 1,4-diazepane in the presence of a base to form 2-(2-chlorobenzoyl)-1,4-diazepane. This intermediate is then reacted with cyclopentylmagnesium bromide to yield 2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide. The purity of the final product can be improved through recrystallization and purification techniques.
属性
IUPAC Name |
2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-15(19(25)22-16-7-2-3-8-16)23-11-6-12-24(14-13-23)20(26)17-9-4-5-10-18(17)21/h4-5,9-10,15-16H,2-3,6-8,11-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBJHKPXLNLFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

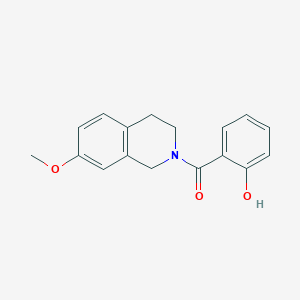
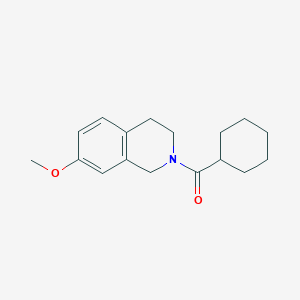
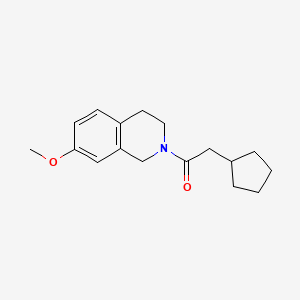
![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
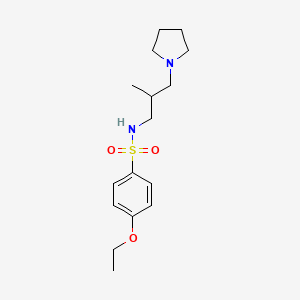
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
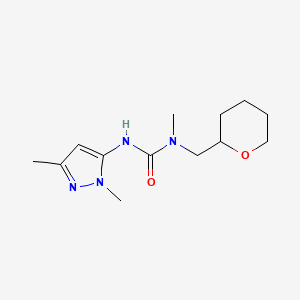
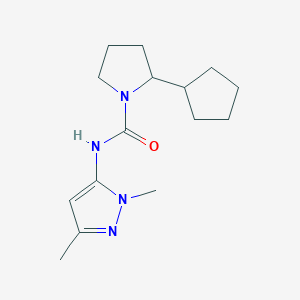
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)

![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
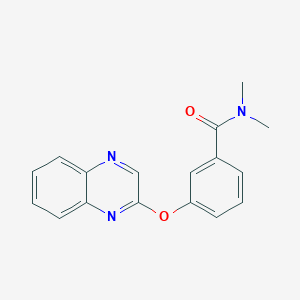
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)